2-((tert-Butoxycarbonyl)amino)oxazole-5-carboxylic acid
CAS No.: 903094-60-0
Cat. No.: VC2907583
Molecular Formula: C9H12N2O5
Molecular Weight: 228.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903094-60-0 |
|---|---|
| Molecular Formula | C9H12N2O5 |
| Molecular Weight | 228.2 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C9H12N2O5/c1-9(2,3)16-8(14)11-7-10-4-5(15-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14) |
| Standard InChI Key | GRSZRACHQGSPBM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=NC=C(O1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC=C(O1)C(=O)O |
Introduction
2-((tert-Butoxycarbonyl)amino)oxazole-5-carboxylic acid is a synthetic organic compound belonging to the oxazole family, characterized by its fused heterocyclic structure. It contains a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which plays a critical role in organic synthesis by stabilizing reactive intermediates. This compound is primarily used as a building block in medicinal chemistry and pharmaceutical research.
Synthesis
The synthesis of 2-((tert-Butoxycarbonyl)amino)oxazole-5-carboxylic acid typically involves multistep organic reactions:
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Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving α-amino ketones or similar precursors.
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Introduction of the Boc Group: The amino group is protected using di-tert-butyl dicarbonate () in the presence of a base such as triethylamine.
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Carboxylation: The carboxylic acid functionality is introduced either during the cyclization step or through post-synthetic modifications.
These steps ensure high yields and purity, making it suitable for downstream applications.
Applications
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Peptide Synthesis:
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The Boc-protected amino group allows selective deprotection and coupling during peptide chain elongation.
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Its stability facilitates handling under diverse reaction conditions.
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Medicinal Chemistry:
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Used as an intermediate in synthesizing bioactive molecules, particularly those targeting enzymes or receptors.
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Oxazole derivatives are often explored for their antimicrobial, anticancer, and anti-inflammatory properties.
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Pharmaceutical Research:
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Serves as a precursor for drug candidates with heterocyclic scaffolds.
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Its derivatives are studied for their potential as enzyme inhibitors or receptor modulators.
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Biological Significance
Although specific biological activity data for 2-((tert-Butoxycarbonyl)amino)oxazole-5-carboxylic acid is limited, oxazole derivatives are broadly recognized for their pharmacological importance:
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They exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria.
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Some oxazole-based compounds have shown efficacy as anticancer agents by inducing apoptosis in tumor cells.
Further studies could explore its potential as a lead compound in drug discovery programs.
Structural Insights
The compound's molecular structure contributes significantly to its reactivity:
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Planarity of the Oxazole Ring: Enhances its ability to participate in π-stacking interactions, which is advantageous in drug-receptor binding.
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Carboxylic Acid Group: Provides sites for hydrogen bonding, increasing solubility and interaction with biological targets.
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Boc-Protected Amine: Adds steric bulk, protecting the amine functionality during multi-step synthesis.
Limitations and Challenges
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Stability:
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While the Boc group provides protection, it requires careful handling under acidic conditions to prevent premature deprotection.
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Limited Solubility:
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The carboxylic acid group may reduce solubility in non-polar solvents, necessitating appropriate solvent selection during synthesis.
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Biological Activity Data:
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Specific pharmacological studies on this compound are sparse, requiring further research to establish its therapeutic potential.
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